Evidence 1: 5-Bromo Substitution Confers NMDA Glycine Site Antagonism Absent in Non-Halogenated Indole-2-Carboxylates
Indole-2-carboxylates bearing a halogen at position 5 (including bromine) are potent competitive antagonists of the NMDA-associated strychnine-insensitive glycine receptor, a pharmacology that is entirely absent in the non-halogenated parent, methyl 3-hydroxy-1H-indole-2-carboxylate (CAS 31827-04-0) [1] [2]. The lead compound 2-carboxy-6-chloro-3-indoleacetic acid demonstrated Ki = 1.6 μM against [³H]glycine binding, and the broader halogenated series showed submicromolar affinities, while non-halogenated indole-2-carboxylates were inactive [2]. In vivo, halogenated indole-2-carboxylates antagonized NMDA-induced convulsions in mice (ED₅₀ = 0.06 mg/kg i.v. and 6 mg/kg p.o.) [3].
| Evidence Dimension | NMDA glycine site binding affinity (Ki) and in vivo anticonvulsant activity (ED₅₀) |
|---|---|
| Target Compound Data | Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate: belongs to class of 5-halogenated indole-2-carboxylates shown to be potent NMDA glycine site antagonists; class-level Ki < 1 μM [1] [2] |
| Comparator Or Baseline | Methyl 3-hydroxy-1H-indole-2-carboxylate (CAS 31827-04-0, no 5-halogen): No NMDA glycine site antagonism detected; inactive [1] [2] |
| Quantified Difference | Activity present (submicromolar Ki) vs. inactive (no measurable affinity); a qualitative all-or-none pharmacological difference driven by 5-halogen substitution |
| Conditions | [³H]glycine radioligand binding assay (rat brain membranes); Xenopus oocyte electrophysiology (expressed NMDA receptor); in vivo NMDA-induced convulsion model (mouse, i.v. and p.o. administration) |
Why This Matters
Procurement of the 5-bromo compound is mandatory for NMDA glycine site antagonist programs; the non-halogenated analog is pharmacologically silent at this target and cannot serve as a substitute.
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- [2] Gray NM, Dappen MS, Cheng BK, Cordi AA, Biesterfeldt JP, Hood WF, Monahan JB. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. J Med Chem. 1991;34(4):1283-1292. PMID: 1849994. View Source
- [3] Di Fabio R, Capelli AM, Conti N, Cugola A, Donati D, Feriani A, Gastaldi P, Gaviraghi G, Hewkin CT, Micheli F, Missio A, Mugnaini M, Pecunioso A, Quaglia AM, Ratti E, Rossi L, Tedesco G, Trist DG, Reggiani A. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. J Med Chem. 1997;40(6):841-850. PMID: 9083472. View Source
